O-(2-Benzylphenyl)-choline iodide
Overview
Description
O-(2-Benzylphenyl)-choline iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a choline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Benzylphenyl)-choline iodide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzylphenol and choline chloride.
Reaction: The 2-benzylphenol is first converted to its corresponding tosylate or mesylate derivative using tosyl chloride or mesyl chloride in the presence of a base such as pyridine.
Quaternization: The tosylate or mesylate derivative is then reacted with choline chloride in an aprotic solvent like acetonitrile or dimethylformamide (DMF) to form the quaternary ammonium salt.
Iodide Exchange: Finally, the chloride ion is exchanged with iodide using sodium iodide in acetone to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents.
Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
O-(2-Benzylphenyl)-choline iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azide or cyanide derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
O-(2-Benzylphenyl)-choline iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission due to its choline moiety.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of O-(2-Benzylphenyl)-choline iodide involves its interaction with biological molecules:
Molecular Targets: It can interact with acetylcholine receptors due to its structural similarity to acetylcholine.
Pathways: It may influence cholinergic signaling pathways, affecting neurotransmission and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium iodide: Similar structure but lacks the phenyl ring.
Phenyltrimethylammonium iodide: Similar structure but lacks the benzyl group.
Uniqueness
O-(2-Benzylphenyl)-choline iodide is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial fields.
Properties
IUPAC Name |
2-(2-benzylphenoxy)ethyl-trimethylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)13-14-20-18-12-8-7-11-17(18)15-16-9-5-4-6-10-16;/h4-12H,13-15H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQBPXNBJQJAEX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638406 | |
Record name | 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111500-79-9 | |
Record name | 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(2-Benzylphenyl)-choline iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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